4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine
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Overview
Description
4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine is a chemical compound with the molecular formula C8H11ClN4O and a molecular weight of 214.65 g/mol . It is characterized by the presence of a chloro group, a morpholine ring, and a pyrimidine ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Cyclization Reactions: The morpholine ring can engage in cyclization reactions, forming more complex ring structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine can be compared with similar compounds such as:
4-Chloro-6-morpholin-4-yl-pyrimidine: Lacks the amine group, resulting in different reactivity and applications.
6-Morpholin-4-yl-pyrimidin-4-ylamine: Lacks the chloro group, affecting its chemical properties and biological activities.
4-Chloro-5-morpholin-4-yl-pyrimidin-6-ylamine: Has a different substitution pattern, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-6-morpholin-4-ylpyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O/c9-7-6(10)8(12-5-11-7)13-1-3-14-4-2-13/h5H,1-4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIARJNCNNZORY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=N2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360131 |
Source
|
Record name | 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84762-69-6 |
Source
|
Record name | 4-Chloro-6-(4-morpholinyl)-5-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84762-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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